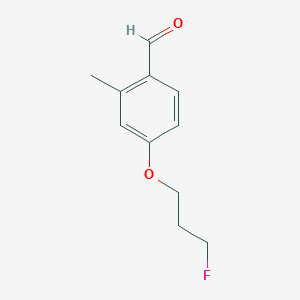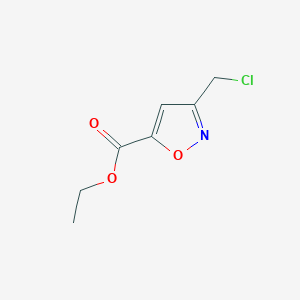
2-((3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯氧基)甲基)吡啶
描述
“2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine” is a chemical compound that is related to other compounds such as “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” and "Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate" . It’s commonly used in the field of organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves reactions like borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .科学研究应用
合成和结构分析
- 2-((3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯氧基)甲基)吡啶和相关化合物通过取代反应合成,并使用傅里叶变换红外光谱、核磁共振波谱和质谱等技术进行表征。它们的晶体结构通过 X 射线衍射得到证实,并使用密度泛函理论 (DFT) 进一步分析,揭示了重要的物理化学性质 (Huang 等人,2021)。
晶体结构和振动性质研究
- 以类似方式合成的 2-((4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯氧基)甲基)苯甲腈等化合物的分子结构使用 DFT 计算进行优化,并与 X 射线衍射数据进行比较。该分析包括对其振动性质、分子静电势、前沿分子轨道和其他物理化学特性的全面研究 (Wu 等人,2021)。
分子轨道和稳定性分析
- 对吡啶-2-基硼衍生物的研究,包括 2-溴-6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶等化合物,重点关注它们的结构差异、分子轨道分析(HOMO 和 LUMO)和化学反应性。此类研究提供了对这些化合物稳定性和反应性的见解,这对它们在各种化学反应中的应用至关重要 (Sopková-de Oliveira Santos 等人,2003)。
在药物化学中的应用
- 2-((3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯氧基)甲基)吡啶等化合物被用作药物重要化合物(如 HSP90 抑制剂)合成的中间体。该过程涉及为这些抑制剂创建同位素标记变体,用于研究和开发目的 (Plesescu 等人,2014)。
先进聚合物合成
- 这些化合物还用于合成先进聚合物。例如,它们在发光聚合物的合成中用作构建块,其特定的化学性质有助于聚合物的所需光学特性 (Fischer 等人,2013)。
属性
IUPAC Name |
2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)14-8-7-10-16(12-14)21-13-15-9-5-6-11-20-15/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIQVUBLDMIAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl 3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B1406450.png)








![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)
![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)
